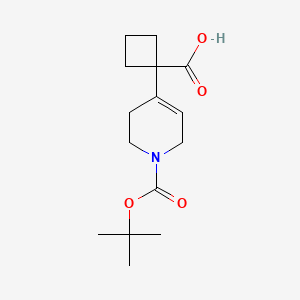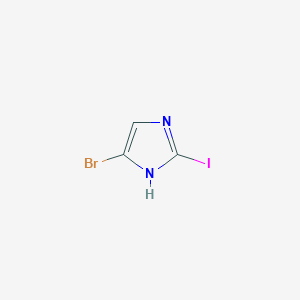![molecular formula C13H19ClF3NO2 B2549984 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one CAS No. 2411308-31-9](/img/structure/B2549984.png)
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TFMPP and has been used as a research chemical for many years. In
作用機序
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are serotonin receptors. It also acts as an antagonist at the 5-HT1A receptor. TFMPP has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, alter sleep patterns, and produce changes in body temperature. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
TFMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. TFMPP is also relatively stable and can be stored for long periods of time without degradation. However, TFMPP has several limitations for use in laboratory experiments. It has been shown to produce a range of side effects, including anxiety, agitation, and hallucinations. TFMPP is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP for the treatment of mood disorders and other psychiatric conditions. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. Another area of interest is the development of new analogs of TFMPP with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, TFMPP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been shown to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, and as an antagonist at the 5-HT1A receptor. It has been shown to produce a range of biochemical and physiological effects in animal studies. TFMPP has several advantages for use in laboratory experiments, but also has several limitations. There are several future directions for research on TFMPP, including the development of new analogs with improved pharmacological properties and reduced side effects.
合成法
TFMPP can be synthesized by reacting 2-chloropropionyl chloride with 5-(trifluoromethyl)-2-oxo-1,3-oxazolidine in the presence of a base. The resulting product can then be treated with sodium hydroxide to form TFMPP. This synthesis method has been widely used in the research community to produce TFMPP for various applications.
科学的研究の応用
TFMPP has been used in scientific research for many years due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been used as a model compound for studying the effects of serotonin receptor agonists and antagonists on brain function. It has also been used to study the role of serotonin in the regulation of mood, behavior, and cognition.
特性
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClF3NO2/c1-9(14)11(19)18-5-2-10(13(15,16)17)12(8-18)3-6-20-7-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSOZFOYXYVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C2(C1)CCOCC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)
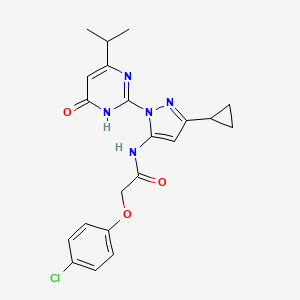
![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)
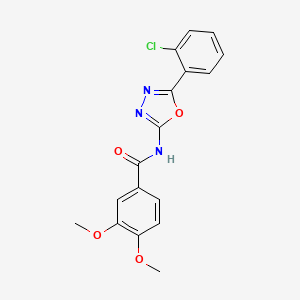
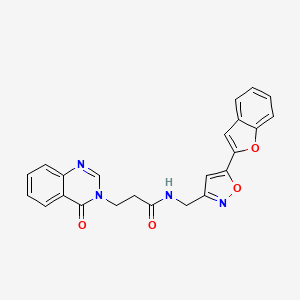

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)
